![molecular formula C23H27N3O2 B2865866 N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775346-95-6](/img/structure/B2865866.png)
N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinazoline synthesis involves various methods, including the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction . Another method involves the iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles .Molecular Structure Analysis
The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, a potent derivative with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. For instance, a series of novel pyrazolo-quinazolines were reported as potent and selective MPS1 inhibitors . The optimization of the initial hit, identified by screening the internal library collection, resulted in an orally available, potent, and selective MPS1 inhibitor .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
This compound is synthesized through reactions involving aminoesters and various other chemicals, exhibiting significant antitumor and monoamine oxidase (MAO) inhibitory properties. The compounds synthesized from similar processes are found to possess both antitumor and anti-MAO properties (Markosyan et al., 2006).
Cytotoxic Activity
Research indicates that derivatives of this compound show potent cytotoxic activity. The study conducted by Deady et al. (2003) demonstrates that certain derivatives possess growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003).
Role in Photochemical Synthesis
In the photochemical synthesis domain, this compound plays a role in the formation of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazolates. The yields of these compounds increase with the rising water content in the reaction mixture, highlighting the importance of solvent dynamics in synthesis processes (Budruev et al., 2021).
Anticonvulsant Activity
A series of derivatives of this compound have been designed and evaluated for anticonvulsant activity. The synthesized quinazolinone derivatives showed promising results in this area, with some showing superior anticonvulsant activities compared to reference drugs (Noureldin et al., 2017).
Antimicrobial Activity
Compounds derived from similar chemical structures exhibit moderate to good antimicrobial activities against various bacterial and fungal strains. This includes activity against Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast, suggesting potential for development as antimicrobial agents (Pokhodylo et al., 2021).
Hydrolytic Reactions
Studies have shown that derivatives of this compound undergo hydrolytic reactions in various mediums, leading to the formation of different chemical structures. This property can be exploited in the synthesis of other compounds and understanding reaction mechanisms (Shemchuk et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are currently unknown. The compound belongs to the quinazoline class of compounds, which are known to interact with a variety of biological targets . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including binding to enzymes, receptors, and other proteins, and modulating their activity . The exact interactions and changes induced by this compound would depend on its specific targets.
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets . These could include signaling pathways, metabolic pathways, and others. The downstream effects would also depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s logp value of 41252 and logD value of 41244 suggest that it is lipophilic, which could influence its absorption and distribution . Its polar surface area of 74.644 could also impact its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action are not well-defined. Depending on its specific targets and mode of action, it could potentially induce a variety of effects. For example, if it targets enzymes involved in cell proliferation, it could potentially have anti-proliferative effects .
Safety and Hazards
While the safety and hazards of “N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” specifically are not mentioned in the retrieved papers, it’s important to note that many conventional cancer therapies have limitations due to multidrug resistance or severe side effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-16-8-11-18(12-9-16)24-22(27)17-10-13-19-20(15-17)25(2)21-7-5-4-6-14-26(21)23(19)28/h8-13,15,21H,3-7,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUONQJCSSMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
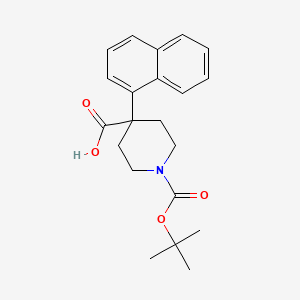
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)
![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)
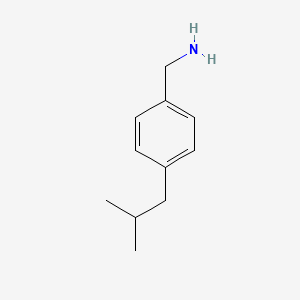
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2865788.png)
![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)
![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)
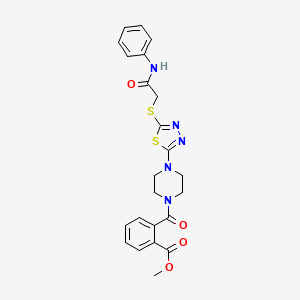
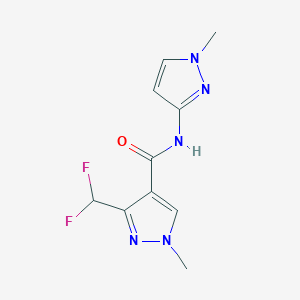
![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)
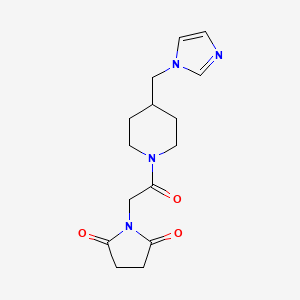
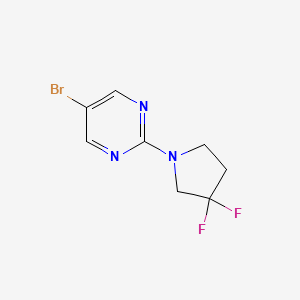
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)
